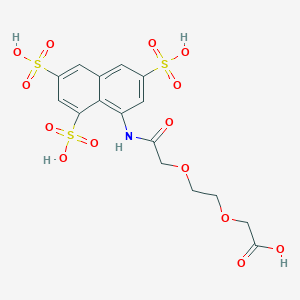
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid is a complex organic compound with a molecular formula of C16H17NO14S3 . This compound features a naphthalene ring substituted with three sulfonic acid groups, making it highly water-soluble and reactive. It is primarily used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid typically involves multiple steps:
Formation of the naphthalene derivative: The starting material, naphthalene, undergoes sulfonation to introduce sulfonic acid groups at positions 3, 6, and 8.
Amidation: The trisulfonated naphthalene is then reacted with an appropriate amine to form the corresponding amide.
Ethoxylation: The amide is further reacted with ethylene oxide to introduce ethoxy groups.
Oxidation: The final step involves the oxidation of the ethoxy groups to form the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
化学反応の分析
Types of Reactions
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonic acid groups.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
科学的研究の応用
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid is utilized in various scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to interact with enzymes and proteins. The ethoxy and acetic acid groups facilitate binding to active sites, leading to inhibition or modification of biological pathways.
類似化合物との比較
Similar Compounds
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)propanoic acid: Similar structure but with a propanoic acid group instead of acetic acid.
2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)butanoic acid: Contains a butanoic acid group, offering different reactivity and solubility properties.
Uniqueness
The unique combination of sulfonic acid groups and ethoxy-acetic acid moiety in 2-(2-(2-oxo-2-((3,6,8-Trisulfonaphthalen-1-yl)amino)ethoxy)ethoxy)acetic acid provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
927882-42-6 |
|---|---|
分子式 |
C16H17NO14S3 |
分子量 |
543.5 g/mol |
IUPAC名 |
2-[2-[2-oxo-2-[(3,6,8-trisulfonaphthalen-1-yl)amino]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C16H17NO14S3/c18-14(7-30-1-2-31-8-15(19)20)17-12-5-10(32(21,22)23)3-9-4-11(33(24,25)26)6-13(16(9)12)34(27,28)29/h3-6H,1-2,7-8H2,(H,17,18)(H,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29) |
InChIキー |
CXMBRJOTCKVGIV-UHFFFAOYSA-N |
正規SMILES |
C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)NC(=O)COCCOCC(=O)O)S(=O)(=O)O)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Benzyl-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13152720.png)
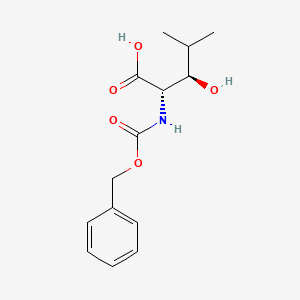
![N-[(Phenylmethoxy)carbonyl]-L-valyl-L-alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-a-asparagine](/img/structure/B13152730.png)
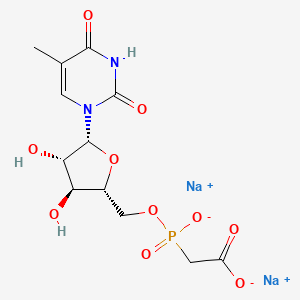
![9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13152749.png)
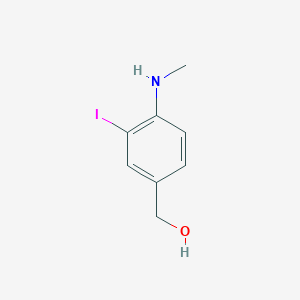

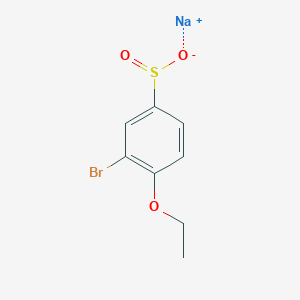
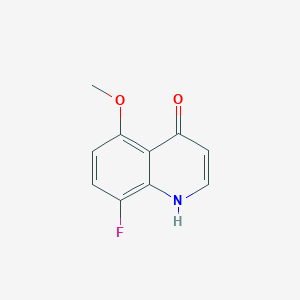

![Ethyl 5-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B13152773.png)
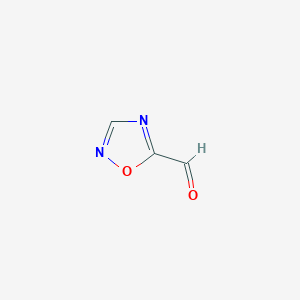

![1'-Benzyl-3-methoxyspiro[isochroman-1,4'-piperidine]](/img/structure/B13152783.png)
